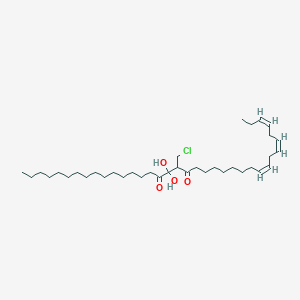
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol involves the esterification of 9,12,15-octadecatrienoic acid (linolenic acid) with 1-chloromethyl-2-(1-oxohexadecyl)oxyethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chloropropanediol moiety.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol involves several molecular targets and pathways:
Inhibition of NF-κB: The compound inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune responses.
Activation of AMPK: It activates AMPK, a protein that regulates energy metabolism and exhibits anti-tumor properties.
Induction of Apoptosis: The compound induces apoptosis, a process of programmed cell death, which is crucial for eliminating damaged cells.
Comparison with Similar Compounds
rac-1-Palmitoyl-2-linolenoyl-3-chloropropanediol can be compared with other similar compounds, such as:
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chlorinated lipid with similar biochemical properties.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: A lipid compound used in lipidomic studies.
These compounds share some structural similarities but differ in their specific fatty acid chains and functional groups, which can influence their biochemical properties and applications.
Properties
IUPAC Name |
(27Z,30Z,33Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30,33-triene-16,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,34,41-42H,3-4,6,8-10,12,14-16,19-33H2,1-2H3/b7-5-,13-11-,18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQKIQWPENGQHD-SVNQLWEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














